N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide
Overview
Description
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.12766012 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction .
Mode of Action
It is known to effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Biochemical Pathways
Given its role in inhibiting lung inflammation and cancer metastasis, it can be inferred that it likely interacts with pathways related to inflammation and cancer progression .
Result of Action
The result of the action of this compound is the inhibition of excessive lung inflammatory reaction and the inhibition of metastasis and infiltration of lung cancer . This suggests that the compound has significant therapeutic potential in the treatment of conditions characterized by lung inflammation and cancer.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-18-19-15-8-7-14(20-21(10)15)12-3-2-4-13(9-12)17-16(22)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLFZVAYIXLMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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